Bay K 8644
Description
Bay K 8644 (methyl-1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-pyridine-5-carboxylate) is a 1,4-dihydropyridine (DHP) derivative initially recognized as a calcium channel agonist. Unlike classical DHP calcium antagonists (e.g., nifedipine), this compound exhibits a unique dual concentration-dependent activity: enhancing voltage-gated L-type calcium channel (CaL) influx at low concentrations (1–350 nM) while inhibiting calcium entry at higher concentrations (>350 nM) . Its effects are mediated through binding to DHP receptors on CaL channels, modulating channel gating kinetics to prolong open states and increase calcium entry .
This compound’s pharmacological profile varies across tissues. For example, in vascular smooth muscle, it induces biphasic responses (contraction at low concentrations, relaxation at high concentrations), whereas in cardiac cells, it enhances contractility by increasing calcium current amplitude . Studies also highlight its role in pathological models, such as promoting hypertension-related vascular hyperreactivity in spontaneously hypertensive rats (SHRs) and stimulating cancer cell proliferation at nanomolar concentrations .
Properties
IUPAC Name |
methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017346 | |
| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71145-03-4 | |
| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71145-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071145034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Bay K8644 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Synthesis of Racemic Bay K 8644
The synthesis of this compound follows the classic Hantzsch dihydropyridine synthesis framework, adapted to incorporate nitro and trifluoromethyl substituents. The general pathway involves cyclocondensation of an aldehyde, β-ketoester, and ammonia derivative.
Reaction Components and Conditions
- Aldehyde component : 2-(Trifluoromethyl)benzaldehyde introduces the trifluoromethylphenyl group at the 4-position of the dihydropyridine ring.
- β-Ketoester : Methyl acetoacetate provides the 2-methyl and 3-carbomethoxy substituents.
- Ammonia source : Ammonium nitrate or urea facilitates cyclization while introducing the 5-nitro group.
The reaction typically proceeds in a polar aprotic solvent (e.g., ethanol or dimethylformamide) under reflux conditions (80–100°C) for 12–24 hours. A representative reaction equation is:
$$
\text{2-(Trifluoromethyl)benzaldehyde} + 2 \times \text{methyl acetoacetate} + \text{NH}4\text{NO}3 \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Isolation and Purification
Post-reaction, the crude product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted precursors. Recrystallization from ethanol or ethyl acetate yields pure racemic this compound as a yellow crystalline solid (melting point: 168–170°C). High-performance liquid chromatography (HPLC) confirms a purity ≥98%, with UV/Vis maxima at 272 nm and 404 nm.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₅F₃N₂O₄ | |
| Molecular weight | 356.3 g/mol | |
| Solubility in ethanol | 50 mg/mL | |
| Purity (HPLC) | ≥98% | |
| λmax (UV/Vis) | 272 nm, 404 nm |
Enantiomeric Resolution of this compound
The pharmacological activity of this compound is enantiomer-dependent, necessitating chiral separation for research applications. The racemic mixture is resolved using preparative chiral chromatography or enzymatic methods.
Chromatographic Resolution
Analytical Characterization
Quality control of this compound involves multiple spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Challenges in Synthesis
- Nitro Group Instability : The 5-nitro substituent renders the compound sensitive to light and heat, necessitating dark storage at −20°C.
- Trifluoromethyl Incorporation : Introducing the trifluoromethyl group requires expensive fluorinated precursors and anhydrous conditions.
- Enantiomeric Cross-Contamination : Even minor impurities in the racemic mixture can skew pharmacological assays, demanding stringent chiral separation protocols.
Applications in Research
This compound is pivotal in studying L-type calcium channels. For example, in pituitary cells, (R)-(+)-Bay K 8644 enhances calcium currents by 3–5 fold, increasing prolactin secretion to 233% of baseline levels. Conversely, (S)-(−)-Bay K 8644 inhibits calcium influx by 36%.
Chemical Reactions Analysis
Bay K 8644 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cardiovascular Research
Bay K 8644 has significant implications in cardiovascular studies due to its ability to modulate calcium channel activity in cardiac myocytes.
- Inotropic Effects : It enhances the contractility of cardiac muscle by increasing calcium influx through L-type calcium channels. Studies show that this compound increases peak current in atrial myocytes, demonstrating a voltage-dependent increase in calcium current . However, its efficacy is reduced in failing hearts, where altered adrenergic signaling diminishes its inotropic effects .
- Mechanism of Action : The compound alters gating kinetics, resulting in prolonged single-channel open time without affecting closed time. This mechanism is crucial for understanding how calcium channel modulators can influence cardiac function under various physiological and pathological conditions .
Neuroscience Applications
This compound also plays a pivotal role in neurobiology, particularly regarding neuronal differentiation and calcium signaling.
- Neuronal Differentiation : Research indicates that this compound promotes the differentiation of neural stem and progenitor cells derived from postnatal mouse brains. This effect is attributed to enhanced calcium signaling, which is critical for neuronal maturation .
- Calcium Channel Modulation : The compound has been shown to activate neuronal calcium channels, supporting sustained calcium currents essential for neurotransmitter release and synaptic plasticity. Its agonistic effects are contingent upon the activation of pertussis toxin-sensitive G proteins .
Alcohol Research
This compound has been investigated for its potential effects on alcohol consumption behaviors.
- Reduction of Ethanol Intake : In animal models selectively bred for high ethanol preference, this compound significantly reduced both ethanol intake and preference. This suggests that modulation of calcium channels may play a role in the neurobiological mechanisms underlying alcohol consumption .
Pharmacological Insights
The pharmacological profile of this compound reveals both agonistic and antagonistic properties depending on its enantiomeric form.
- Enantiomer Effects : The (+) enantiomer exhibits positive inotropic effects while the (-) enantiomer acts as a calcium channel antagonist with negative inotropic effects. This duality makes this compound a valuable tool for dissecting the roles of calcium channels in various tissues .
Data Summary Table
Case Studies
- Cardiac Myocyte Studies : In isolated human ventricular myocytes, this compound was shown to have diminished effects on calcium currents in failing hearts compared to non-failing hearts, highlighting its potential use in understanding heart failure mechanisms .
- Neuronal Differentiation : A study demonstrated that when combined with other factors like BIX01294, this compound significantly improved the reprogramming efficiency of mouse embryonic fibroblasts into neurons, showcasing its utility in regenerative medicine .
- Ethanol Preference Studies : In a controlled experiment with alcohol-preferring rats, administration of this compound resulted in a marked decrease in ethanol consumption, suggesting therapeutic avenues for managing alcohol use disorders .
Mechanism of Action
Bay K 8644 exerts its effects by targeting L-type voltage-gated calcium channels. It increases calcium influx through these channels by prolonging the open state of the channel. This leads to an increase in intracellular calcium levels, which enhances muscle contraction. The compound’s positive inotropic effect is due to its ability to increase the force of contraction in cardiac muscle .
Comparison with Similar Compounds
Nifedipine (DHP Calcium Antagonist)
Key Findings :
FPL 64176 (Non-DHP Calcium Agonist)
Key Findings :
Ryanodine and Caffeine (Sarcoplasmic Reticulum Modulators)
Key Findings :
- This compound and ryanodine both reduce diastolic calcium retention in SR, but caffeine antagonizes this compound’s rest-depression effects .
Diltiazem and Nimodipine (Non-DHP Calcium Modulators)
Biological Activity
Bay K 8644 is a dihydropyridine calcium channel agonist that has been extensively studied for its biological activities, particularly in relation to calcium influx and its effects on various tissues. This article provides a comprehensive overview of the compound's biological activity, including experimental findings, mechanisms of action, and case studies.
This compound primarily acts as an agonist for L-type calcium channels. It increases the probability of channel opening, facilitating a sustained influx of calcium ions () into cells. This mechanism is crucial for various physiological processes, including muscle contraction and neurotransmitter release.
Key Findings:
- Calcium Influx : this compound enhances intracellular calcium levels, leading to increased myosin light chain (MLC) phosphorylation and muscle contraction in vascular smooth muscle cells .
- ROCK Pathway : Studies indicate that this compound induces tension in vascular tissues via RhoA kinase (ROCK)-dependent pathways, although the precise signaling cascade remains to be fully elucidated .
- Neuropharmacological Effects : In vivo studies demonstrate that this compound affects dopamine metabolism by increasing mitochondrial monoamine oxidase (MAO) activities, suggesting implications for behavioral responses .
Calcium Channel Activation
A series of experiments have shown that this compound elicits significant changes in electrical activity and intracellular calcium dynamics:
Case Studies
-
Vascular Smooth Muscle Contraction :
- In experiments with renal and femoral artery rings from rabbits, this compound induced strong increases in intracellular calcium and MLC phosphorylation, leading to sustained contraction. ROCK inhibition significantly reduced these effects, highlighting the importance of the ROCK pathway in mediating the contractile response .
-
Neurobehavioral Impact :
- A study involving mice showed that administration of this compound led to a reversible decrease in striatal dopamine levels and increased MAO activity. This suggests a direct link between calcium channel activation and alterations in neurotransmitter metabolism, which may be relevant for understanding drug interactions in neuropharmacology .
Summary of Biological Activities
This compound has been shown to exert various biological effects through its action on calcium channels:
- Positive Inotropic Effects : Enhances cardiac contractility by increasing intracellular levels.
- Vascular Contraction : Induces tension in vascular smooth muscle via ROCK-dependent pathways.
- Neurotransmitter Modulation : Alters dopamine metabolism and influences behavioral outcomes.
Q & A
Q. What experimental conditions are critical for observing Bay K 8644's agonist effects on L-type Ca²⁺ channels?
this compound's efficacy depends on precise depolarization duration and divalent cation concentrations. For synaptosomal Ca²⁺ uptake and dopamine release, its effects are maximal during the first second of KCl-induced depolarization (5–15 mM KCl) and absent beyond 5 seconds . Mg²⁺ (>500 µM) and Ca²⁺ (>100 µM) concentrations are essential for agonist activity. Researchers should optimize depolarization protocols and buffer compositions to ensure channel activation .
Q. Why is enantiomer selection important in this compound studies?
The (-)-isomer of this compound is ~100–1,000× more potent than the (+)-isomer in enhancing Ca²⁺ influx and neurotransmitter release in striatal synaptosomes . Using racemic mixtures without enantiomeric resolution can lead to inconsistent results, particularly in neuronal and cardiac models. Stereoselective effects necessitate strict enantiomer control in experimental design .
Q. How does this compound concentration influence its dual effects on smooth muscle?
this compound exhibits concentration-dependent duality: low concentrations (nM range) enhance Ca²⁺ influx and spontaneous contractions in portal vein preparations, while higher concentrations (µM range) inhibit activity. This biphasic response requires dose-response curves to identify optimal concentrations for agonist versus antagonist effects .
Q. What cell or tissue models are appropriate for studying this compound's vascular effects?
Rat mesenteric arteries and aortic segments are validated models due to their sensitivity to this compound-induced resting tension changes. Age-dependent responses (e.g., weaker effects in older rats) highlight the need to standardize tissue sources and animal ages .
Q. How should this compound stock solutions be prepared to ensure stability?
this compound is soluble in ethanol (35.6 mg/mL) and DMSO (100 mM). For in vivo studies, formulations like 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O are recommended to enhance solubility and biocompatibility. Stock solutions stored at -80°C retain activity for 1 year .
Q. What controls are essential when testing this compound in calcium imaging experiments?
Include verapamil or nifedipine (L-type channel blockers) to confirm this compound-specific effects. Control for solvent effects (e.g., ethanol/DMSO) and validate depolarization protocols with KCl (15–60 mM) to ensure channel activation .
Advanced Research Questions
Q. How can contradictory data on this compound's effects on neurotransmitter release be resolved?
Discrepancies in acetylcholine (ACh) release studies (e.g., striatal vs. diaphragmatic synaptosomes) may arise from tissue-specific channel subtypes or assay conditions. Use ω-conotoxin GVIA (N-type blocker) alongside this compound to isolate L-type contributions. Validate release kinetics with rapid-sampling techniques (e.g., stopped-flow fluorometry) .
Q. What mechanisms underlie this compound's atypical responses in stem cell-derived cardiomyocytes?
Unlike primary cardiomyocytes, stem cell-derived models (e.g., Cor.4U cells) show slowed activation/inactivation kinetics and minimal current amplification with this compound. This may reflect immature channel isoforms or altered Ser1115/Phe1112 residues critical for high-affinity binding. Co-culturing with adult fibroblasts or using electrical pacing may restore typical responses .
Q. How does this compound induce early afterdepolarizations (EADs) in cardiac models?
this compound prolongs the L-type Ca²⁺ "window current" during the action potential plateau, enabling recovery from inactivation and reactivation of channels. Use voltage-clamp protocols with holding potentials near -40 mV and test pulses to 0 mV to replicate EADs. Interventions like raising extracellular K⁺ or applying nitrendipine abolish EADs, confirming Ca²⁺-dependent mechanisms .
Q. What molecular pathways mediate this compound's pro-tumor effects in hepatic cancer cells?
In HepG2 cells, this compound (0.1–10 nM) promotes growth via MAPK/ERK and PI3K/Akt pathways, which are inhibited by PD98059 and wortmannin. Paradoxically, higher concentrations (25–100 nM) induce Ca²⁺-overload apoptosis. Co-treatment with regucalcin suppresses both effects, suggesting dual modulation of proliferative and apoptotic calcium signaling .
Q. Why does this compound exhibit antagonist-like properties in certain voltage-clamp studies?
In guinea pig ventricular cells, this compound shows tonic and use-dependent inhibition of Ca²⁺ currents at depolarized holding potentials (-40 mV). This antagonism, resembling nifedipine, involves hyperpolarizing shifts in inactivation curves. To isolate agonist effects, use hyperpolarized holding potentials (-80 mV) and limit pulse durations to <200 ms .
Q. How can researchers reconcile this compound's dual roles in ethanol withdrawal studies?
this compound reduces ethanol withdrawal seizures in vivo but potentiates hyperexcitability in hippocampal slices. This discrepancy may reflect tissue-specific modulation of Ca²⁺-dependent excitability. In vivo studies should combine behavioral monitoring (e.g., seizure scoring) with ex vivo electrophysiology to dissect systemic versus localized effects .
Methodological Considerations
- Data Contradictions : Address conflicting results by standardizing enantiomer purity, depolarization protocols, and cell/tissue sources.
- Advanced Models : Use optogenetically paced stem cell cardiomyocytes or regucalcin-overexpressing cancer lines to probe context-dependent mechanisms.
- Pharmacological Controls : Pair this compound with selective inhibitors (e.g., nitrendipine, ω-conotoxin) and pathway blockers (e.g., U0126 for MAPK).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
